molecular formula C13H12N2O2 B1270384 3-Amino-4-(phenylamino)benzoic acid CAS No. 55296-17-8

3-Amino-4-(phenylamino)benzoic acid

Cat. No. B1270384
CAS RN: 55296-17-8
M. Wt: 228.25 g/mol
InChI Key: SOSRJZNYVRVFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(phenylamino)benzoic acid, also known as 3-APA, is an important organic compound with a wide range of applications in science and medicine. It is an aromatic aminobenzoic acid, with a molecular formula of C9H10NO2. 3-APA has been studied for its potential use in a variety of fields, including synthetic organic chemistry, medicinal chemistry, drug delivery, and drug design.

Scientific Research Applications

1. Charge Transfer Studies

3-Amino-4-(phenylamino)benzoic acid has been studied for its intramolecular charge transfer (ICT) characteristics. Research by Ma, Chen, and Jiang (2003) found that this compound exhibits strong Stokes-shifted fluorescence in aprotic polar solvents, indicating its ICT character. The study helps in understanding the specialty of the anilino moiety as an electron donor compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).

2. Building Blocks for Pseudopeptide Synthesis

Pascal et al. (2000) discussed the synthesis of novel amino acids derived from this compound, highlighting their application as building blocks in the synthesis of peptidomimetics and combinatorial chemistry. These derivatives offer distinct functionalities useful for peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).

3. Polymerization and Cyclization

The compound has been investigated for its role in the polymerization and cyclization of certain compounds. Yokoyama et al. (2005) studied the polymerization characteristics of derivatives of this compound, demonstrating different polymerization behaviors depending on the orientation of substituents (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).

4. Cancer Cell Labeling and Peptide Modification

Ni et al. (2015) synthesized a novel amino acid derivative related to this compound, highlighting its potential in cancer cell labeling and peptide modification. The study shows that the derivative exhibits stability in biological media and could be used as a phenylalanine or tyrosine analogue in peptide synthesis (Ni, Zhou, Li, Zhang, & Dong, 2015).

5. Biosynthesis of 3-Amino-benzoic Acid

A study by Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for de novo production of 3-amino-benzoic acid, a related compound, demonstrating the potential of co-culture engineering in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).

6. Antibacterial Activity

Research by Parekh et al. (2005) explored the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, a compound structurally related to this compound. Their findings suggest potential applications in developing antibacterial agents (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Mechanism of Action

Target of Action

3-Amino-4-(phenylamino)benzoic acid is a derivative of anthranilic acid, which has been used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and meclofenamates . These drugs are known to target enzymes such as cyclooxygenase (COX), which play a key role in the inflammatory response .

Mode of Action

It is known that molecules with a quinone moiety at the center, like this compound, display promising biological action due to their redox possibilities to create semiquinone radicals by bioreduction . This process can accelerate intracellular hypoxic conditions in cells .

Biochemical Pathways

It is known that most aromatic compounds, including this one, are produced via the shikimate pathway . In Streptomyces griseus, a similar compound, 3-Amino-4-hydroxy benzoic acid (3,4-AHBA), is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) .

Pharmacokinetics

These groups could potentially affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

Similar compounds have shown anti-inflammatory and analgesic effects . These effects are likely due to the inhibition of enzymes involved in the inflammatory response, such as COX .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other compounds or drugs can affect the metabolism and excretion of the compound .

properties

IUPAC Name

3-amino-4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSRJZNYVRVFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354451
Record name 3-Amino-4-phenylamino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55296-17-8
Record name 3-Amino-4-phenylamino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the 4-anilino-3-nitrobenzoic acid (20.1 mmol) in THF (100 mL) was charged with 10% Pd/C (500 mg) and the reaction flask evacuated and subsequently charged with H2 (g) three times. The mixture was stirred vigorously for 12 h after which time it was filtered through diatomaceous earth and the filtrate concentrated in vacuo to give the desired 3-amino-4-anilinobenzoic acid: e.g. 3-amino4-[(3-hydroxyphenyl)amino]benzoic acid.
Quantity
20.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 3-neck flask was charged with 3-nitro-4-phenylaminobenzoic acid (see Synthesis Example 1-1) (1.67 g, 6.70 mmol), palladium/carbon (Pd:10%, 0.170 g), and tetrahydrofuran (34 mL), the atmosphere was replaced with hydrogen using three cycles of vacuum/hydrogen purge, and this was stirred at room temperature for 2.5 hours. After substituting in nitrogen, distilled water (20 mL) was added and this was stirred for 10 minutes, insoluble material was filtered off through a Celite layer (20 mm thickness), and this same layer was further washed with tetrahydrofuran (20 mL, 3 times). The filtrate and the wash solutions were combined, and the solvent was distilled off under reduced pressure. This was successively extracted with ethyl acetate (approx. 50 mL, 4 times), washed with distilled water (30 mL), and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, and further drying under reduced pressure yielded the title compound (1.45 g, 95.3% yield) as a pale yellow solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(phenylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(phenylamino)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-(phenylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(phenylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(phenylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(phenylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.